molecular formula C13H16ClN5O2 B4853775 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide

Cat. No. B4853775
M. Wt: 309.75 g/mol
InChI Key: YGCRURUQBYHYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits unique biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide exerts its effects through the inhibition of certain ion channels, specifically the voltage-gated sodium channels (VGSCs). VGSCs are important for the propagation of action potentials in neurons and are also involved in the pathophysiology of various diseases. By inhibiting VGSCs, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide can alter neuronal excitability and potentially modulate disease states.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on VGSCs, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to inhibit the activity of other ion channels, including potassium channels and calcium channels. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to alter the activity of certain enzymes, such as proteases and phosphatases. These effects could have implications for various disease states and could provide new targets for drug discovery.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide in lab experiments is its specificity for VGSCs. This allows researchers to study the effects of VGSC inhibition in a controlled manner. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to have relatively low toxicity, making it a safer alternative to other VGSC inhibitors. However, one limitation of using 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide. One area of interest is the development of 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide-based drugs for the treatment of neurological disorders such as epilepsy. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide could be used as a tool to study the role of VGSCs in various disease states, including pain, cardiac arrhythmias, and cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide, as well as its potential as a drug discovery tool.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to inhibit the activity of certain ion channels, which could have implications for the treatment of neurological disorders such as epilepsy. In cancer research, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been studied for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been used as a tool in drug discovery, as it can be used to screen potential drug candidates for their effects on ion channels.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-ethyltetrazol-5-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2/c1-4-19-17-12(16-18-19)15-11(20)13(2,3)21-10-7-5-9(14)6-8-10/h5-8H,4H2,1-3H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCRURUQBYHYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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